(6R,9Ar)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-6-carbonitrile
Overview
Description
(6R,9Ar)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-6-carbonitrile is a nitrogen-containing heterocyclic compound. It belongs to the class of pyrido[1,2-a]pyrazines, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a unique structure that includes a pyridine ring fused with a pyrazine ring, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,9Ar)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable pyridine derivative with a pyrazine precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(6R,9Ar)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Chemistry
In chemistry, (6R,9Ar)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-6-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its potential therapeutic properties. It has been studied for its antimicrobial, antiviral, and anticancer activities. Researchers are investigating its mechanism of action and its ability to interact with specific molecular targets in the body.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (6R,9Ar)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular interactions are still under investigation, and ongoing research aims to elucidate these mechanisms in greater detail.
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]pyrazine derivatives: These compounds share a similar core structure but differ in the functional groups attached to the rings.
Pyrazine derivatives: Compounds with a pyrazine ring that exhibit similar biological activities.
Phenazine derivatives: These compounds have a fused benzene-pyrazine structure and are known for their antimicrobial properties.
Uniqueness
(6R,9Ar)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-6-carbonitrile stands out due to its specific stereochemistry and the presence of a nitrile group, which can significantly influence its reactivity and biological activity. The unique combination of these features makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(6R,9aR)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-6-7-2-1-3-8-9(13)11-4-5-12(7)8/h7-8H,1-5H2,(H,11,13)/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJFJNDOSAEMKX-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2CCNC(=O)C2C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N2CCNC(=O)[C@H]2C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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